![molecular formula C7H6BrN3S B1526611 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-39-0](/img/structure/B1526611.png)

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

説明

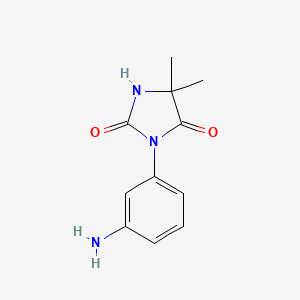

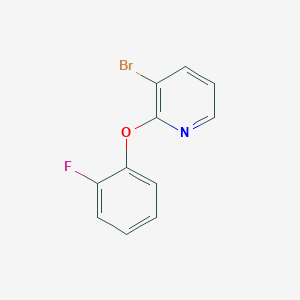

“3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” is a chemical compound with the molecular formula C7 H6 Br N3 S .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . A review article suggests that progress has been made in synthetic methods and it illustrates its reactivity and multifarious biological activity . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of “3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” can be represented by the InChI code: 1S/C7H6BrN3S/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” is 244.11 .科学的研究の応用

Organic Synthesis and Drug Development

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Its structure allows for a variety of substitutions that can lead to the creation of novel compounds with potential therapeutic applications . The compound’s reactivity is influenced by the pattern and position of substitution, which can be tailored to target specific biological pathways.

Antitumor Activity

Imidazo[1,2-a]pyrazines, including derivatives of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, have shown promise in antitumor research. They can be designed to interfere with cell proliferation and survival pathways, making them potential candidates for cancer therapy .

Antiviral Research

The imidazo[1,2-a]pyrazine core is being explored for its antiviral properties. By modifying the 3-Bromo-8-(methylthio) group, researchers aim to develop compounds that can inhibit viral replication or protein function, offering a pathway to new antiviral drugs .

Antibacterial and Antifungal Applications

Research into imidazo[1,2-a]pyrazines has also included their use as antibacterial and antifungal agents. The structural versatility of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine allows for the synthesis of compounds that can target a range of bacterial and fungal pathogens .

Enzyme Inhibition

This compound is being studied for its potential as an enzyme inhibitor. By binding to active sites or allosteric sites on enzymes, derivatives of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine can modulate enzyme activity, which is crucial in the treatment of various diseases .

Neurological Disorders

The imidazo[1,2-a]pyrazine scaffold is being investigated for its potential applications in treating neurological disorders. Modifications to the 3-Bromo-8-(methylthio) group could lead to new treatments for conditions such as anxiety, depression, and epilepsy .

Inflammation and Immunomodulation

Derivatives of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine are being researched for their anti-inflammatory and immunomodulatory effects. These compounds could play a role in treating autoimmune diseases and reducing inflammation-related tissue damage .

Environmental Chemistry

In environmental chemistry, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine derivatives could be used to develop sensors or indicators for various environmental pollutants. Their reactivity with specific chemicals can be utilized to detect and measure the presence of harmful substances .

作用機序

Target of Action

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

The mode of action of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is likely related to its interaction with its targets. Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .

Biochemical Pathways

Imidazo[1,2-a]pyridines, the parent compounds, are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Action Environment

It is known that the compound should be stored sealed in a dry environment at 2-8°c .

特性

IUPAC Name |

3-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIGALBZPSWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN2C1=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727959 | |

| Record name | 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | |

CAS RN |

887475-39-0 | |

| Record name | 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)

![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)